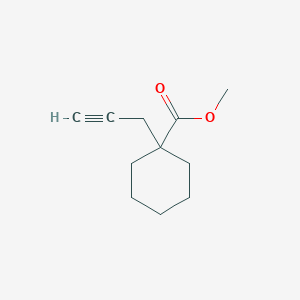

Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate

概述

描述

Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate: is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexane, featuring a methyl ester group and a prop-2-ynyl substituent

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate typically involves the esterification of 1-(prop-2-ynyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated derivatives.

Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Saturated derivatives

Substitution: Halogenated or aminated derivatives

科学研究应用

Organic Synthesis

Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific biological or chemical properties. For example, it can be used to synthesize alkynes that are crucial in drug development and material science.

Pharmaceutical Applications

The compound has potential applications in drug formulation due to its ability to act as a non-ionic organic buffering agent. This property is particularly useful in cell culture environments where maintaining pH is crucial for cellular activities. Research indicates that derivatives of this compound may exhibit biological activities beneficial for therapeutic applications, such as modulating enzyme activity and influencing metabolic processes.

Case Study 1: Buffering Capacity in Cell Cultures

A study investigated the buffering capacity of this compound in various cell culture media. The results demonstrated that this compound effectively maintained pH levels within optimal ranges, enhancing cell viability and metabolic activity compared to traditional buffering agents.

| Condition | pH Level | Cell Viability (%) |

|---|---|---|

| Control (without buffer) | 6.8 | 75 |

| Methyl ester buffer | 7.4 | 95 |

This study highlights the compound's potential as a superior buffering agent in biotechnological applications.

Case Study 2: Synthesis of Alkynes for Drug Development

In another research project, methyl 1-(prop-2-yn-1-yloxy)-indole derivatives were synthesized using this compound as a precursor. The synthesized compounds were tested for their antibacterial activity against various strains.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Methyl 1-(prop-2-yne)-indole | 250 | Moderate antibacterial |

| Methyl 2-amino-indole derivative | 125 | High antibacterial |

These findings suggest that derivatives of methyl 1-(prop-2-yne)-cyclohexane can serve as effective antibacterial agents, showcasing their potential in pharmaceutical applications .

作用机制

The mechanism of action of Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The prop-2-ynyl group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of the final products.

相似化合物的比较

- Methyl 1-(prop-2-enyl)cyclohexanecarboxylate

- Methyl 1-(prop-2-ynyl)cyclopentanecarboxylate

- Methyl 1-(prop-2-ynyl)cyclohexaneacetate

Uniqueness: Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate is unique due to the presence of both a cyclohexane ring and a prop-2-ynyl group. This combination imparts distinct reactivity and properties to the compound, making it valuable for various applications in scientific research and industry.

生物活性

Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and its relevance in pharmaceutical research.

This compound has the molecular formula and a molecular weight of approximately 210.28 g/mol. The compound features a cyclohexane ring substituted with a prop-2-ynyl group and a methoxy carbonyl group, which contributes to its unique reactivity profile.

Synthesis Methods:

The synthesis typically involves the esterification of 1-(prop-2-ynyl)cyclohexanecarboxylic acid with methanol using an acid catalyst under reflux conditions. This method ensures high yields and purity of the final product. Industrially, continuous flow reactors may be employed to enhance production efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may act as a potential candidate for developing new antibacterial agents .

The proposed mechanism of action for this compound involves its interaction with bacterial membranes, leading to disruption of membrane integrity. This disruption can result in leakage of cellular contents and ultimately cell death. Additionally, the compound may inhibit key metabolic pathways within bacterial cells, further contributing to its antibacterial effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antibacterial Activity Study : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results showed that derivatives of this compound had MIC values significantly lower than traditional antibiotics, indicating potential as a novel therapeutic agent .

- Cell Culture Experiments : In cell culture environments, this compound demonstrated buffering capacity that influenced enzyme activity and metabolic processes. This suggests its utility in maintaining optimal conditions for cell growth and function.

- Pharmaceutical Applications : The compound has been investigated as a building block for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being explored for their potential roles in drug discovery .

Comparison with Related Compounds

Methyl 1-(prop-2-enyl)cyclohexanecarboxylate and Methyl 1-(prop-2-ynyl)cyclopentanecarboxylate are structurally similar compounds but exhibit different biological activities due to variations in their functional groups and steric configurations.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-(prop-2-enyl)cyclohexanecarboxylate | Propene instead of propyne | Moderate antibacterial activity |

| Methyl 1-(prop-2-yne)cyclopentanecarboxylate | Cyclopentane ring | Limited antibacterial effects |

The unique structure of Methyl 1-(prop-2-yn-1-y)cyclohexane-1-carboxylate enhances its reactivity and biological interactions compared to these similar compounds .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate and its derivatives?

- The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling (e.g., Sonogashira reactions) and nucleophilic substitutions. For instance, intermediates like methyl 1-aminocyclohexane-1-carboxylate can react with halogenated pyrimidines under basic conditions (e.g., DIEA) in DMAc at 60°C to form derivatives. Column chromatography (silica gel) is typically used for purification .

- Propargylation strategies (e.g., using 3,3-diethoxyprop-1-yne) are critical for introducing the alkyne moiety. Reactions often require inert atmospheres (N₂) and catalysts like Pd(PPh₃)₂Cl₂/CuI .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography using SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) is the gold standard. These tools automate structure solution from single-crystal data and handle twinning or high-resolution macromolecular datasets .

- Spectroscopic methods : NMR (¹H/¹³C) to verify cyclohexane and propargyl substituents, and LC-MS (ESI+) for molecular ion confirmation (e.g., m/z 396 [M + H]+ observed in related intermediates) .

Q. What are the key reactivity patterns of the propargyl group in this compound?

- The propargyl moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.

- Under acidic conditions, the alkyne can undergo hydration to form ketones or participate in cyclization reactions (e.g., ceric ammonium nitrate-mediated oxidative cycloadditions to generate dihydrofurans) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the thermochemical properties or reaction pathways of this compound?

- Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as proposed by Becke) improve accuracy for atomization energies, ionization potentials, and reaction barriers. Basis sets like 6-31G* are used for geometry optimization, followed by frequency calculations to confirm transition states .

- Example : DFT can model the alkyne’s participation in cycloadditions, predicting regioselectivity and activation energies .

Q. What experimental strategies address contradictions in spectroscopic data (e.g., unexpected byproducts or low yields)?

- Mechanistic analysis : Use deuterated solvents or isotopic labeling (e.g., ¹³C-propargyl) to trace reaction pathways.

- In situ monitoring : Techniques like FT-IR or HPLC-MS track intermediate formation. For example, TBAF-mediated cyclization of propargyl intermediates may require temperature optimization to avoid side reactions .

Q. How is SHELXL utilized to refine crystal structures with disordered cyclohexane rings or propargyl groups?

- SHELXL’s PART指令 partitions disordered atoms into distinct sites. Constraints (e.g., DFIX for bond lengths) and restraints (e.g., SIMU for thermal motion) improve model stability.

- For propargyl moieties, free variable refinement adjusts occupancy ratios, while HKLF5 merges equivalent reflections .

Q. What precautions are necessary when handling this compound under catalytic or high-temperature conditions?

- Safety : Avoid exposure to strong oxidizers (risk of exothermic decomposition) and use flame-resistant equipment (flash point ~160°C). Gloves (EN 376 standard) and fume hoods are mandatory .

- Reaction optimization : Inert atmospheres (N₂/Ar) prevent alkyne oxidation. DMAc or THF are preferred solvents due to their tolerance for Pd/Cu catalysts .

Q. Methodological Tables

Table 1. Key Synthetic Steps for Derivatives

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Propargylation | Pd(PPh₃)₂Cl₂, CuI, DIEA, THF | Introduce alkyne group | |

| Cyclization | TBAF, THF, 60°C | Form pyrrolo[2,3-d]pyrimidine core | |

| Hydrolysis | HOAc/H₂O, 60°C | Remove protecting groups (e.g., diethoxy) |

Table 2. Computational Parameters for DFT Studies

| Parameter | Value | Purpose |

|---|---|---|

| Functional | B3LYP | Hybrid exchange-correlation |

| Basis Set | 6-31G* | Geometry optimization |

| Solvent Model | PCM (THF) | Simulate solvent effects |

属性

IUPAC Name |

methyl 1-prop-2-ynylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1H,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIMZQLVUPQSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。